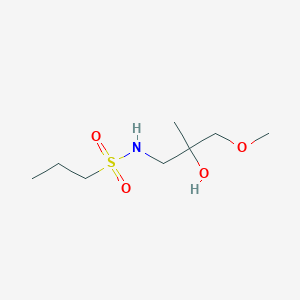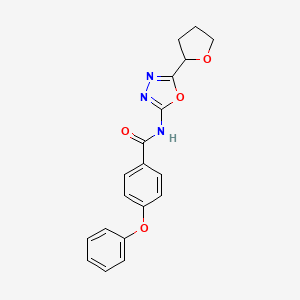
4-phenoxy-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenoxy-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential biological activity. In
Aplicaciones Científicas De Investigación
Synthesis and Herbicidal Activities
The compound, due to its structural basis in 1,3,4-oxadiazoles, is involved in the synthesis of derivatives with significant herbicidal activity. Research by Bao (2008) delves into synthesizing 4-alkoxy/benzyloxyphenyltetrazoles and 1,3,4-oxadiazoles, aiming at potent herbicidal compounds. These compounds demonstrated good herbicidal activity against dicotyledonous and monocotyledonous plants, hinting at the potential agricultural applications of derivatives of the specified chemical structure (Bao, 2008).
Anticancer Evaluation
Another significant area of application includes the synthesis of oxadiazole derivatives for anticancer evaluation. Salahuddin et al. (2014) explored the anticancer potential of 1,3,4-oxadiazole derivatives synthesized from o-phenylenediamine and naphthalene-acetic acids. These compounds underwent in vitro anticancer evaluation, with some showing moderate activity against breast cancer cell lines. This study showcases the potential of oxadiazole derivatives in developing new anticancer agents (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Platelet Aggregation Inhibitors
The research also extends to the development of novel platelet aggregation inhibitors. Chern et al. (2005) synthesized a series of [1,2,4]oxadiazoles as novel inhibitors to prevent human platelet aggregation. These compounds were derived from N-hydroxy-2-isopropoxy benzamidine, with structural-activity relationship studies indicating an increase in potency with the ring size of the alicyclic rings. This suggests the utility of oxadiazole derivatives in designing anti-platelet agents (Chern, Chen, & Kan, 2005).
Antimicrobial and Docking Studies
Talupur, Satheesh, and Chandrasekhar (2021) synthesized and evaluated the antimicrobial properties of oxadiazole derivatives, providing insight into their use in combating microbial resistance. The synthesized compounds showed promise against various bacterial strains, suggesting their potential application in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Polymer Materials
Further applications are found in the synthesis of polymer materials with specific functionalities. Fleischmann et al. (2012) explored the synthesis of polymerizable phenolphthalein derivatives, resulting in pH-sensitive polymers that could form hydrogels, indicating the compound's relevance in creating smart materials (Fleischmann, Cheng, Tabatabai, & Ritter, 2012).
Propiedades
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-17(20-19-22-21-18(26-19)16-7-4-12-24-16)13-8-10-15(11-9-13)25-14-5-2-1-3-6-14/h1-3,5-6,8-11,16H,4,7,12H2,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITYCWXZCXDOLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenoxy-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

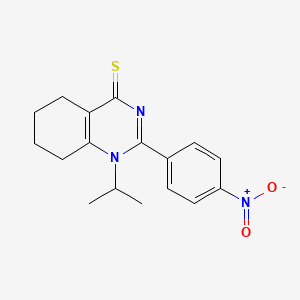
![5-[[1-[2-(2,4-Dimethylphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2879995.png)
![Tert-butyl N-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate](/img/structure/B2879997.png)
![5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}pyridine-3-carboxamide](/img/structure/B2880002.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2880003.png)
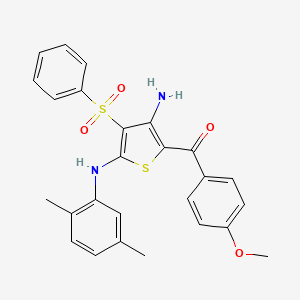
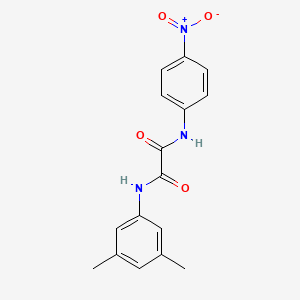
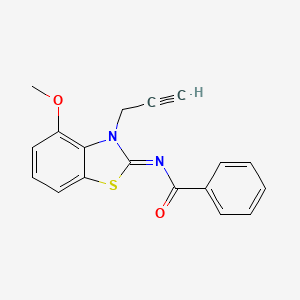
![3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2880008.png)
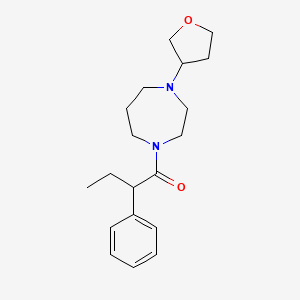
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2880010.png)
![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2880012.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide](/img/structure/B2880013.png)
